Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate
Overview
Description
“Methyl 2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate” is a complex organic compound. It is a derivative of chromanone, a heterobicyclic compound that is a key building block in medicinal chemistry . Chromanone, also known as chroman-4-one, is structurally similar to chromone, but lacks a double bond between C-2 and C-3 . This minor difference leads to significant variations in biological activities .
Molecular Structure Analysis
The molecular structure of “Methyl 2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate” is likely complex, given its derivation from chromanone. Chromanone is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond in the chroman-4-one skeleton makes it different from chromone .Scientific Research Applications
Synthesis and Chemical Reactions
- Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate and related compounds have been extensively studied in synthetic chemistry. For instance, Zhou Cai-rong (2010) discussed the synthesis of 2,2-dimethyl cyclopropanecarboxylate, an important intermediate in medicine preparation, through esterification and cyclopropanation using 2-methylbutenoic acid as starting material (Zhou Cai-rong, 2010). Additionally, studies like the one by Khalilov et al. (1988) on the 13C and 1H NMR spectra of biologically active compounds provide insight into the structural and stereochemical properties of related esters (L. Khalilov et al., 1988).
Biological Evaluation
- The biological applications of related compounds have been explored, such as in the study by Boztaş et al. (2019), where bromophenol derivatives with cyclopropyl moiety, similar in structure to this compound, were evaluated for their inhibition effects on certain enzymes. These compounds showed potential as effective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, which are significant in the treatment of diseases like Alzheimer's and Parkinson's (M. Boztaş et al., 2019).
Crystallographic Characterization
- In crystallography, compounds like methyl (2R,4S)-4-(benzothiazol-2-ylamino)-8,8´-dimethoxyspiro[chroman-2,2´-chromene]-3´-carboxylate have been characterized, providing valuable information on the crystal and electronic structures of these spiro-derivatives. Vrabel et al. (2017) discussed how the molecules of such compounds are linked by various hydrogen bonds and interactions, forming a two-dimensional network in the crystal structure (V. Vrabel et al., 2017).
Future Directions
Given the importance of chromanone as a versatile scaffold exhibiting a wide range of pharmacological activities, there is a need for more studies to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This could potentially lead to the development of new drugs with diverse biological activities.
Properties
IUPAC Name |
methyl 2,2-dimethylspiro[3H-chromene-4,1'-cyclopropane]-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-14(2)9-15(6-7-15)11-8-10(13(16)17-3)4-5-12(11)18-14/h4-5,8H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQSUDBYWMFXLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC2)C3=C(O1)C=CC(=C3)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901114263 | |
Record name | Spiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxylic acid, 2,3-dihydro-2,2-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901114263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350761-55-5 | |
Record name | Spiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxylic acid, 2,3-dihydro-2,2-dimethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350761-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxylic acid, 2,3-dihydro-2,2-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901114263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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